pH-Dependent Undissociated Active Form: Dehydroacetic Acid vs. Sorbic Acid, Benzoic Acid, and Methyl Paraben
At pH 6, dehydroacetic acid retains 16% of its molecules in the undissociated (antimicrobially active) form, compared to only 6% for sorbic acid and 1.5% for benzoic acid [1]. This represents a 2.7-fold advantage over sorbic acid and a 10.7-fold advantage over benzoic acid at this formulation-relevant pH. At pH 7, where carboxylic acid preservatives contribute almost no antimicrobial action, dehydroacetic acid retains 2% active form, while sorbic acid retains only 0.6% and benzoic acid retains 0.15% [1]. Additionally, the dehydroacetate anion itself exhibits weak antimicrobial activity, enabling some preservative effect even at pH 7 where other organic acids are functionally inactive [1].
| Evidence Dimension | Percentage of undissociated active preservative form at pH 6 |
|---|---|
| Target Compound Data | 16% |
| Comparator Or Baseline | Sorbic acid: 6%; Benzoic acid: 1.5%; Methyl paraben: 63% (included for reference) |
| Quantified Difference | 2.7-fold higher than sorbic acid; 10.7-fold higher than benzoic acid |
| Conditions | Aqueous solution; pH 6; ambient temperature (standard undissociated fraction calculation) |
Why This Matters
Formulators developing products with pH 5.5-6.5 (e.g., many skin creams, lotions, and shampoos) require preservatives that maintain efficacy in this range; DHA's higher undissociated fraction directly translates to greater antimicrobial activity without requiring pH adjustment.
- [1] Society of Cosmetic Chemists. (1973). Modern Concepts of Cosmetic Preservation. Journal of the Society of Cosmetic Chemists, 24(10), 663-675. Table I: Per Cent Undissociated Preservative at Different pH's. View Source
